molecular formula C19H22Cl2O4 B586472 2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol CAS No. 374772-79-9

2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol

Cat. No. B586472
CAS RN: 374772-79-9
M. Wt: 385.281
InChI Key: VAFXFEBPCUMOIF-UHFFFAOYSA-N
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Description

The compound “2-Chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol” is a chemical compound. It is related to metoprolol, a selective β1-blocker drug .


Synthesis Analysis

The synthesis of similar compounds has been studied. For example, Pseudomonas fluorescens lipase (PFL) was used as a biocatalyst for the kinetic resolution of a racemic intermediate of metoprolol .

Scientific Research Applications

Synthesis of Bisphenol F Monoesters and Diesters

BFDGE-2HCL serves as an intermediate in the synthesis of bisphenol F monoesters and diesters. These compounds are essential in creating polymers with specific characteristics, such as enhanced durability and chemical resistance .

Food and Beverage Reference Material

BFDGE-2HCL is used as a reference standard in food and beverage analysis. Its presence and concentration can be measured to assess the safety and compliance of food packaging materials with health regulations .

Medical Device Manufacturing

This compound is utilized in the production of medical devices such as intravenous sets, syringes, and catheters. Its properties make it suitable for use in environments that require sterility and non-reactivity .

Environmental Monitoring

The compound’s derivatives are monitored in various products, including fish, to assess environmental exposure. This monitoring helps in understanding the ecological impact and guiding regulatory decisions .

properties

IUPAC Name

2-chloro-3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2O4/c20-16(10-22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(21)11-23/h1-8,16-17,22-23H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFXFEBPCUMOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)Cl)OCC(CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741590
Record name 3,3'-{Methylenebis[(4,1-phenylene)oxy]}bis(2-chloropropan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol F Bis(2-chloro-1-propanol) Ether

CAS RN

374772-79-9
Record name 3,3'-{Methylenebis[(4,1-phenylene)oxy]}bis(2-chloropropan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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